molecular formula C12H17ClN2O2 B13032522 Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hcl

Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hcl

Cat. No.: B13032522
M. Wt: 256.73 g/mol
InChI Key: OGZKWVMQKLJFLK-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . This intermediate is then further functionalized to introduce the amino and carboxylate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can also play a significant role in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

methyl 4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-14-8-7-12(13,11(15)16-2)9-5-3-4-6-10(9)14;/h3-6H,7-8,13H2,1-2H3;1H

InChI Key

OGZKWVMQKLJFLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)(C(=O)OC)N.Cl

Origin of Product

United States

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